![molecular formula C14H16ClN3O2S B2575487 3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034489-05-7](/img/structure/B2575487.png)
3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O2S and its molecular weight is 325.81. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to "3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide," have been synthesized and shown to exhibit significant in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. These compounds present a promising avenue for antimalarial research, particularly in the context of overcoming drug resistance in malaria parasites (Silva et al., 2016).
Kinase Inhibition for Cardiac Hypertrophy
A series of benzenesulfonamides were designed as selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK), a kinase implicated in cardiac hypertrophy. One compound demonstrated potent inhibition of ZAK kinase activity, with therapeutic effects observed in a hypertensive rat model. This research highlights the potential for benzenesulfonamide derivatives in treating cardiac hypertrophy and possibly other kinase-related disorders (Chang et al., 2017).
Carbonic Anhydrase Inhibition and Anticancer Activity
Novel benzenesulfonamides incorporating various heterocyclic moieties have been synthesized and evaluated for their inhibition of human carbonic anhydrase isoforms and cytotoxic activity against cancer cell lines. Some of these compounds showed potent activity against tumor-associated carbonic anhydrase isoforms, with selectivity towards certain isoforms, suggesting their utility in developing anticancer agents (Ghorab et al., 2014).
Antimicrobial and Antifungal Activities
Pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested for their antimicrobial and antifungal activities. Some of these compounds exhibited significant efficacy against various pathogenic bacterial strains and fungal yeasts, underscoring the potential of benzenesulfonamide derivatives as antimicrobial and antifungal agents (Hassan, 2013).
Mechanism of Action
Target of Action
It is suggested that similar compounds may interact with various enzymes and receptors .
Mode of Action
It is suggested that similar compounds may inhibit certain enzymes, thereby affecting the synthesis of key molecules .
Biochemical Pathways
It is suggested that similar compounds may affect a variety of biological activities .
Pharmacokinetics
It is suggested that similar compounds may have certain solubility characteristics .
Result of Action
It is suggested that similar compounds may have a variety of biological activities .
Action Environment
It is suggested that similar compounds may have certain stability characteristics .
properties
IUPAC Name |
3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-5,7,11,17H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZMRUXNRQQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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